molecular formula C12H11NO2 B3345583 5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione CAS No. 106824-80-0

5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione

Cat. No.: B3345583
CAS No.: 106824-80-0
M. Wt: 201.22 g/mol
InChI Key: IRICXQWNLWGILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-1H-benzo[f]indole-2,3-dione: is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent aromatization to yield the desired indole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-1H-benzo[f]indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, quinones, and dihydroindoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, 5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is used in the synthesis of bioactive molecules that can modulate biological pathways and processes .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They exhibit various pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .

Industry: Industrially, the compound is used in the production of dyes, pigments, and other materials that require stable and robust chemical structures .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrahydro-1H-benzo[f]indole-2,3-dione is unique due to its specific substitution pattern and the presence of the tetrahydrobenzo ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)13-12(11)15/h5-6H,1-4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRICXQWNLWGILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=O)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147789
Record name 1H-Benz(f)indole-2,3-dione, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106824-80-0
Record name 1H-Benz(f)indole-2,3-dione, 5,6,7,8-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106824800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz(f)indole-2,3-dione, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione
Reactant of Route 3
Reactant of Route 3
5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione
Reactant of Route 4
Reactant of Route 4
5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione
Reactant of Route 5
Reactant of Route 5
5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione
Reactant of Route 6
Reactant of Route 6
5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.